5-[(2-chlorophenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)furan-2-carboxamide
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Overview
Description
5-[(2-CHLOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a quinazolinyl group, and a furanamide group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenoxy group: This step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol.
Synthesis of the quinazolinyl group: This involves the reaction of anthranilic acid with thiourea to form 4-oxo-2-sulfanyl-3(4H)-quinazolinyl.
Coupling reactions: The final step involves coupling the chlorophenoxymethyl intermediate with the quinazolinyl intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
5-[(2-CHLOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenoxy derivatives.
Scientific Research Applications
5-[(2-CHLOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. The quinazolinyl group is known to interact with nucleotide-binding sites, while the chlorophenoxy group can engage in hydrophobic interactions with protein surfaces.
Comparison with Similar Compounds
Similar Compounds
5-[(2-chlorophenoxy)methyl]-1,3-oxazolidin-2-one: Shares the chlorophenoxy group but differs in the presence of an oxazolidinone ring.
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide: Similar structure but with a methoxybenzyl group instead of the quinazolinyl group.
Uniqueness
The uniqueness of 5-[(2-CHLOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE lies in its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the quinazolinyl and furanamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H14ClN3O4S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O4S/c21-14-6-2-4-8-16(14)27-11-12-9-10-17(28-12)18(25)23-24-19(26)13-5-1-3-7-15(13)22-20(24)29/h1-10H,11H2,(H,22,29)(H,23,25) |
InChI Key |
GXXNHWFZCZXWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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